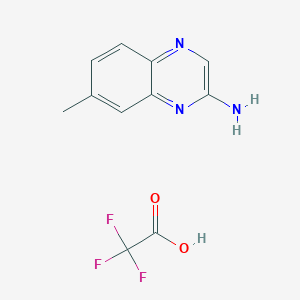
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C11H10F3N3O2 and a molecular weight of 273.21 g/mol . This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its versatile applications in pharmaceuticals and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate typically involves the reaction of 7-methylquinoxalin-2-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The compound is often synthesized in large quantities using optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various quinoxaline derivatives and amine compounds, which have significant applications in pharmaceuticals and industrial chemistry .
Applications De Recherche Scientifique
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate
- Quinoxaline derivatives
Uniqueness: 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate is unique due to its specific structural features and trifluoroacetate group, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10F3N3O2 |
|---|---|
Poids moléculaire |
273.21 g/mol |
Nom IUPAC |
7-methylquinoxalin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N3.C2HF3O2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7;3-2(4,5)1(6)7/h2-5H,1H3,(H2,10,12);(H,6,7) |
Clé InChI |
ODGPJSALOCAXRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=CN=C2C=C1)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)

![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)
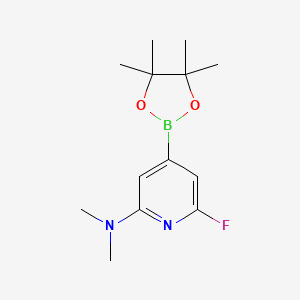
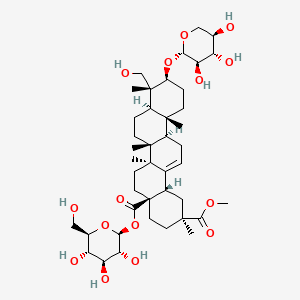

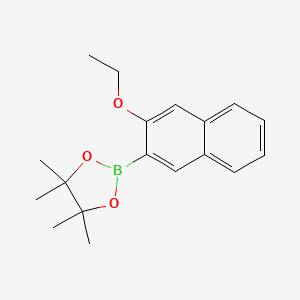
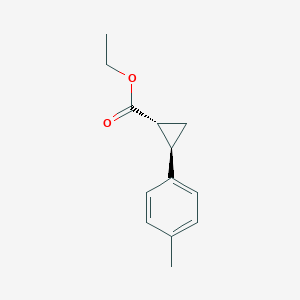
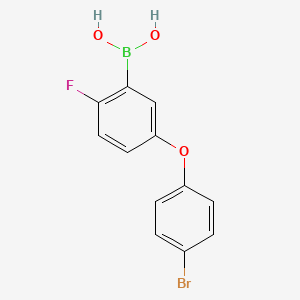
![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)



